N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline
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Overview
Description
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as an organic photoconductor and a charge transporting molecule for nonlinear optical (NLO) applications .
Preparation Methods
The synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone typically involves the reaction of 4-(Dibenzylamino)benzaldehyde with N,N-diphenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization to obtain the desired yellow crystalline solid .
Chemical Reactions Analysis
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Scientific Research Applications
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as an organic photoconductor and a charge transporting molecule for NLO applications, making it valuable in the development of advanced materials and devices
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone involves its interaction with specific molecular targets and pathways. As an organic photoconductor, it facilitates the transport of charge carriers in response to light, making it useful in photoconductive applications. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone can be compared with other similar compounds, such as:
4-(Diethylamino)benzaldehyde: This compound has a similar structure but with diethylamino groups instead of dibenzylamino groups.
4-(Diphenylamino)benzaldehyde: This compound features diphenylamino groups and is used in various chemical reactions and applications.
The uniqueness of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBOPBCDTWDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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